molecular formula C13H14N2 B13869617 N-(quinolin-5-ylmethyl)cyclopropanamine CAS No. 937637-71-3

N-(quinolin-5-ylmethyl)cyclopropanamine

Cat. No.: B13869617
CAS No.: 937637-71-3
M. Wt: 198.26 g/mol
InChI Key: AUMWQNZRLJAEDH-UHFFFAOYSA-N
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Description

N-(quinolin-5-ylmethyl)cyclopropanamine is a cyclopropanamine derivative featuring a quinoline moiety attached via a methylene bridge to the cyclopropane ring.

Properties

CAS No.

937637-71-3

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-(quinolin-5-ylmethyl)cyclopropanamine

InChI

InChI=1S/C13H14N2/c1-3-10(9-15-11-6-7-11)12-4-2-8-14-13(12)5-1/h1-5,8,11,15H,6-7,9H2

InChI Key

AUMWQNZRLJAEDH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=C3C=CC=NC3=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-5-ylmethyl)cyclopropanamine typically involves the reaction of quinoline derivatives with cyclopropanamine. One common method includes the use of a quinoline derivative, such as quinoline-5-carbaldehyde, which undergoes reductive amination with cyclopropanamine in the presence of a reducing agent like sodium triacetoxyborohydride .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(quinolin-5-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(quinolin-5-ylmethyl)cyclopropanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, the compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of quinoline-based drugs .

Medicine: this compound and its derivatives have shown potential in medicinal chemistry. They exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry: The compound is used in the development of materials with specific properties, such as dyes and catalysts. Its versatility makes it valuable in industrial applications .

Mechanism of Action

The mechanism of action of N-(quinolin-5-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerase, which are crucial for DNA replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and hazard-related differences between N-(quinolin-5-ylmethyl)cyclopropanamine and analogous cyclopropanamine derivatives:

Compound Substituent Molecular Weight (g/mol) Hazard Profile Potential Applications Key References
This compound Quinolin-5-ylmethyl ~230 (estimated) Likely moderate toxicity (inferred from quinoline derivatives) Drug discovery, enzyme inhibition -
N-(Piperidin-2-ylmethyl)cyclopropanamine () Piperidin-2-ylmethyl 154.25 Acute oral toxicity (H302), skin/eye irritation (H315, H319), respiratory hazard (H335) Laboratory synthesis, intermediates
N-[(2-Nitrophenyl)methyl]cyclopropanamine () 2-Nitrophenylmethyl 192.2 No known hazards reported Organic synthesis, nitration studies
N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}quinolin-5-amine () Furan-methyl with methylcyclopropyl 278.35 Not specified Medicinal chemistry, heterocyclic lead

Structural and Functional Insights:

  • Quinoline vs. Piperidine/Phenyl Groups: The quinoline moiety in the target compound (vs. Piperidine derivatives are more flexible, which may reduce selectivity .
  • Cyclopropane Rigidity: Cyclopropanamine derivatives exhibit restricted rotation, which can stabilize bioactive conformations. This contrasts with non-cyclopropane analogs (e.g., linear amines), which may adopt multiple conformations .
  • Hazard Profiles: Quinoline-containing compounds (e.g., ) are often associated with moderate toxicity due to intercalation or metabolic activation, whereas nitroaryl derivatives () may pose risks under reductive conditions .

Research Findings and Data Gaps

  • Toxicity Data: Limited direct data exist for this compound. Analogous compounds () suggest the need for in vitro cytotoxicity screening (e.g., HepG2 cell assays) .
  • Stability : Cyclopropane rings may undergo ring-opening under acidic conditions, necessitating stability studies in physiological buffers .
  • Biological Targets: Quinoline-methyl derivatives show affinity for kinases (e.g., JAK2) and DNA topoisomerases, warranting target-specific assays .

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